(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID
Brand Name: Vulcanchem
CAS No.: 126312-57-0
VCID: VC21280986
InChI: InChI=1S/C16H23NO4/c1-10-7-6-8-11(2)12(10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1
SMILES: CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol

(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID

CAS No.: 126312-57-0

Cat. No.: VC21280986

Molecular Formula: C16H23NO4

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID - 126312-57-0

Specification

CAS No. 126312-57-0
Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
IUPAC Name (2S)-3-(2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C16H23NO4/c1-10-7-6-8-11(2)12(10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1
Standard InChI Key KJGYCJMJZYLARL-ZDUSSCGKSA-N
Isomeric SMILES CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
SMILES CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

(S)-2-((tert-butoxycarbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid is indexed under CAS number 126312-57-0 and PubChem CID 14720600 . Several synonyms exist for this compound, including:

  • Boc-2,6-Dimethyl-L-Phenylalanine

  • Boc-2,6-Dimethy-L-Phenylalanine (misspelling noted in databases)

  • (2S)-3-(2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

The compound belongs to the family of unnatural amino acid derivatives, specifically modified phenylalanines, which have found widespread applications in medicinal chemistry and peptide research.

Physical and Chemical Properties

The fundamental physical and chemical properties of (S)-2-((tert-butoxycarbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid include:

PropertyValueReference
Molecular FormulaC17H25NO4
Molecular Weight293.36 g/mol
Physical StateSolid (at standard conditions)
Optical RotationSpecific to (S)-configuration
Structural Features2,6-dimethylphenyl ring, Boc-protected amino group, free carboxylic acid

The compound features several key structural elements that define its chemical behavior:

  • A chiral center with (S) configuration at the α-carbon

  • A phenyl ring substituted with methyl groups at the 2 and 6 positions

  • A tert-butoxycarbonyl (Boc) protecting group on the amino function

  • A carboxylic acid group that enables peptide coupling reactions

Synthesis Methods and Approaches

Key Reaction Parameters

The synthesis of related compounds, such as Boc-2′,6′-dimethyl-L-tyrosine, employs the following critical reaction parameters:

ParameterOptimal ConditionsEffect on SynthesisReference
Catalyst SystemPd2(dba)3 (5 mol%), SPhos (10 mol%)Increased yield from 34% to 56%
Reaction ConditionsMicrowave assistance, 300W maximum powerEnhanced reaction efficiency
Reaction Time2 hoursOptimal for completion
Subsequent ModificationMethyl ester hydrolysisGeneration of free carboxylic acid

The search results indicate that this synthetic approach can be applied to various unnatural tyrosine and phenylalanine derivatives, suggesting its potential applicability to the target compound .

Biological Significance and Applications

Role in Opioid Peptide Chemistry

The 2,6-dimethylphenyl structural motif found in the title compound plays a crucial role in opioid peptide chemistry. The unnatural amino acid 2′,6′-dimethyl-L-tyrosine (Dmt) has found widespread use in the development of synthetic opioid ligands, and compounds featuring this residue at the N-terminus often display superior potency at one or more of the opioid receptor types .

The closely related 2',6'-dimethyl-L-phenylalanine (Dmp) has also been incorporated into opioid peptides to modulate receptor binding properties . These structural features influence:

  • Receptor binding affinity

  • Selectivity profiles

  • Agonist/antagonist behavior

  • Metabolic stability of the resulting peptides

Structure-Activity Relationships in Receptor Binding

Research has demonstrated that tetrapeptides containing 2',6'-dimethylphenylalanine derivatives exhibit distinct opioid receptor binding profiles. For example, a peptide identified as H-Dbcp-Tic-Phe-Phe-OH (compound 6 in one study), which contains a 2',6'-dimethylphenylalanine derivative, displayed:

  • Subnanomolar δ receptor binding affinity

  • High selectivity for δ versus μ and κ receptors

  • Strong δ antagonist activity in the mouse vas deferens (MVD) assay

When compared to related tetrapeptides containing other derivatives:

PeptideKey Structural Featureδ Receptor Bindingδ Antagonist ActivityReference
H-Dbcp-Tic-Phe-Phe-OH2',6'-dimethylphenylalanine with biphenylethyl substituentKi = 3.07 ± 0.51 nMKe = 373 ± 71 nM
H-Dmt-Tic-Phe-Phe-OH2',6'-dimethyl-L-tyrosineKi = 0.196 ± 0.035 nMKe = 769 ± 142 nM
H-Cdp-Tic-Phe-Phe-OH4'-carboxamido-2',6'-dimethylphenylalanineKi = 0.627 ± 0.058 nMKe = 3070 ± 260 nM

These comparisons reveal how subtle structural modifications to the 2,6-dimethylphenylalanine core can dramatically impact receptor binding properties and pharmacological activities.

Related Derivatives and Modifications

Structural Analogs and Their Properties

Several structural analogs of (S)-2-((tert-butoxycarbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid have been developed and studied:

  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid:

    • CAS: 1870867-59-6

    • Molecular Formula: C17H22N2O4

    • Molecular Weight: 318.37 g/mol

    • Parent drug: Eluxadoline

    • Features a cyano group at the 4-position of the phenyl ring

  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid:

    • CAS: 623950-02-7

    • Molecular Formula: C17H24N2O5

    • Molecular Weight: 336.38 g/mol

    • Contains a carbamoyl group at the 4-position of the phenyl ring

Impact of Structural Modifications

Research has demonstrated several important structure-activity relationships associated with modifications to the 2,6-dimethylphenyl core:

  • Addition of polar groups at the 4-position (e.g., hydroxyl, cyano, or carbamoyl) can alter receptor binding profiles and selectivity.

  • Replacement of methyl groups with chloro substituents has been shown to maintain high μ-opioid receptor (MOR) affinity while providing considerable selectivity over δ-opioid receptor (DOR) and κ-opioid receptor (KOR). This modification may also improve metabolic stability by reducing susceptibility to benzylic oxidation .

  • The dimethyl substitution pattern at the 2 and 6 positions of the phenyl ring significantly enhances receptor interactions compared to unsubstituted phenylalanine, likely due to favorable hydrophobic interactions within the binding pocket .

Applications in Pharmaceutical Research

Drug Development Applications

The compound (S)-2-((tert-butoxycarbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid and its derivatives have several important applications in pharmaceutical research:

  • Development of selective opioid receptor ligands for pain management, with improved potency and reduced side effects.

  • Creation of opioid antagonists for treating addiction disorders.

  • Serving as key intermediates in the synthesis of medications such as Eluxadoline, which is used for irritable bowel syndrome .

  • Incorporation into peptidomimetics with enhanced pharmacokinetic properties, including improved bioavailability and metabolic stability.

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